Direct Comparison of Isomeric Effect on Coordination Network Topology in Zn(II) Polymers
The structural outcome of Zn(II) coordination polymer synthesis is directly dictated by the position of the bromine substituent on the isophthalic acid ligand. When 4-bromoisophthalic acid (4-Br-H2ip) is used in hydrothermal reactions with Zn(II) and the 4,4'-bipyridyl (bpy) coligand, the resulting complex {[Zn2(4-Br-ip)2(bpy)]·H2O}n (5) forms a unique 3D (3,4)-connected network with (4·8^2)(4·8^2·10^3) topology [1]. In contrast, the analogous reaction using the positional isomer 5-bromoisophthalic acid (5-Br-H2ip) yields the complex {[Zn2(5-Br-ip)2(bpy)(H2O)]·2H2O}n (1), which is a 2D (6,3) coordination network that further assembles into a 3D framework via π-π stacking interactions, a fundamentally different architecture [1].
| Evidence Dimension | Coordination Network Topology and Dimensionality |
|---|---|
| Target Compound Data | 3D (3,4)-connected network with (4·8^2)(4·8^2·10^3) topology |
| Comparator Or Baseline | 2D (6,3) coordination network that assembles into a 3D framework via π-π stacking (5-bromoisophthalic acid) |
| Quantified Difference | Qualitative difference: The 4-Br isomer yields a primary 3D covalent network, whereas the 5-Br isomer yields a 2D network requiring supramolecular interactions to achieve 3D architecture. |
| Conditions | Hydrothermal synthesis of Zn(II) coordination polymers with 4,4'-bipyridyl (bpy) coligand. |
Why This Matters
This demonstrates that the choice of isomer is not interchangeable; selecting 4-bromoisophthalic acid is essential for accessing specific, predetermined 3D network topologies required for applications like gas storage or selective catalysis.
- [1] Ma, L. F., Li, X. Q., Meng, Q. L., Wang, L. Y., Du, M., & Hou, H. W. (2011). Significant positional isomeric effect on structural assemblies of Zn(II) and Cd(II) coordination polymers based on bromoisophthalic acids and various dipyridyl-type coligands. Crystal Growth & Design, 11(1), 175-184. View Source
